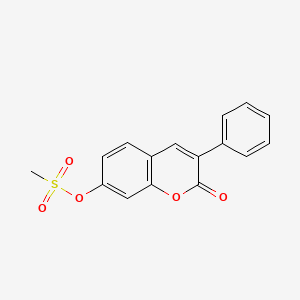

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

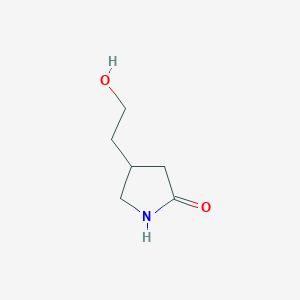

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C16H12O5S and its molecular weight is 316.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Selective Hydrolysis : Chan, Cox, and Sinclair (2008) studied the hydrolysis of methanesulfonate esters, which are crucial in the synthesis of complex molecules. This research is relevant for understanding the behavior of compounds like 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate in various pH environments, especially for their selective removal in synthetic processes (Chan, Cox, & Sinclair, 2008).

Biological and Antimicrobial Properties

- Antibacterial Effects : Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, closely related to this compound, and evaluated their antibacterial activities. This research highlights the potential of coumarin derivatives in combating bacterial infections (Behrami & Dobroshi, 2019).

- Cytotoxic Effects in Cancer Research : Musa et al. (2015) evaluated the cytotoxic effects of various coumarin derivatives, including methanesulfonyl phenyl variants, on human lung cancer cell lines. Their findings suggest the potential of these compounds in developing new anticancer therapies (Musa et al., 2015).

Chemical Reactions and Interactions

- OH-Radical-Induced Oxidation : Flyunt et al. (2001) investigated the reactions involving methanesulfonyl radicals, which could provide insights into the chemical behavior of methanesulfonate esters like this compound under oxidative conditions (Flyunt et al., 2001).

- Protonation Studies in Sulfuric Acid : Koeberg-Telder et al. (2010) explored the protonation of compounds including phenyl methanesulfonate in concentrated sulfuric acid. This study is relevant for understanding the acid-base behavior of related compounds (Koeberg-Telder et al., 2010).

Applications in Bioimaging and Sensor Development

- Two-Photon Fluorescence Probes : Wang et al. (2019) developed two-photon fluorescence probes based on diethylaminecoumarin skeletons for mitochondria imaging and detection of sulfite/bisulfite in living cells. The study demonstrates the application of coumarin derivatives in advanced bioimaging techniques (Wang et al., 2019).

Zukünftige Richtungen

The future directions for “2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” could involve further exploration of its potential applications in bioorganic chemistry, molecular recognition, materials science, and medicinal chemistry, given the diverse biological and pharmacological activities exhibited by related coumarin-based compounds .

Eigenschaften

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)20-15(12)10-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHVRIARKCEZEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide](/img/structure/B2514826.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide](/img/structure/B2514842.png)